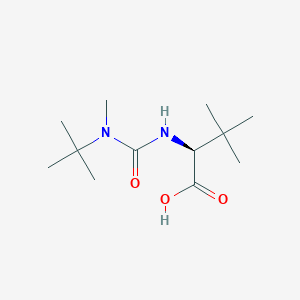![molecular formula C9H10N4 B1451282 4-(5-甲基-4H-[1,2,4]三唑-3-基)-苯胺 CAS No. 518065-43-5](/img/structure/B1451282.png)
4-(5-甲基-4H-[1,2,4]三唑-3-基)-苯胺
描述
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has an empirical formula of C10H14Cl2N4 and a molecular weight of 261.15 . This compound is sold by Sigma-Aldrich and is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in a review . A series of 1,2,4-triazole derivatives were prepared and evaluated for their antifungal activities .Molecular Structure Analysis
The molecular structure of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is characterized by the presence of a 1,2,4-triazole ring . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole compounds have been studied extensively . For instance, 1,2,4-triazole derivatives were synthesized through multi-step chemical modifications . The IR absorption spectra of these derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine include its solubility in acetone and its melting point . It is a solid compound with a melting point of 165-169 °C (lit.) and is soluble in acetone (2.5%, clear, colorless to faintly yellow) .科学研究应用
抗癌研究
4-(5-甲基-4H-[1,2,4]三唑-3-基)-苯胺: 衍生物已被合成并评估其作为抗癌剂的潜力。 这些化合物对包括 MCF-7、HeLa 和 A549 在内的各种癌细胞系显示出有希望的细胞毒活性 。 这些化合物的选择性确保对正常细胞的伤害最小,同时靶向癌细胞,使其在开发新的化疗药物方面具有价值。
抗菌剂
三唑核心是化合物结构的一部分,以其显著的抗菌活性而闻名。 研究表明,三唑衍生物可能是有效的和安全的抗菌剂,这在对抗耐药细菌的斗争中至关重要 。 这使得该化合物成为进一步研究开发新型抗菌药物的候选药物。
抗真菌应用
包括与4-(5-甲基-4H-[1,2,4]三唑-3-基)-苯胺相关的那些在内的三唑衍生物已被发现对诸如隐球菌属和念珠菌属之类的物种表现出抗真菌活性 。 这种特性对于开发针对耐现有药物的真菌感染的治疗方法尤为重要。
农业
在农业领域,三唑化合物已被用于增强抗真菌活性并选择对环境友好的物质用于作物保护 。 该化合物的衍生物可能被用于开发更有效和环境友好的新型杀菌剂。
材料科学
三唑环的缺电子性质使其成为材料科学应用中有前景的有机材料 。 它可用于开发具有特定电子特性的新材料,例如电子传输和空穴阻挡能力。
生物化学和药理学
在生物化学中,三唑衍生物因其形成氢键的能力而被研究其与各种生物靶标相互作用的能力 。 这种相互作用对于改善药物的药代动力学和药理学特性至关重要,使该化合物在设计新型药理学药物方面具有重要意义。
作用机制
Target of Action
The primary targets of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and survival.
Mode of Action
It is believed to interact with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins.
未来方向
The future directions of research on 1,2,4-triazole compounds are promising. They have been widely applied in many medicinal scaffolds . For example, Itraconazole, Fluconazole, and Voriconazole are commonly used antifungals in clinical application . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
生化分析
Biochemical Properties
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The triazole ring in this compound allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta . These interactions can modulate the activity of these enzymes, influencing various cellular processes.
Cellular Effects
The effects of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways . By modulating these pathways, 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine can alter gene expression patterns and metabolic activities within the cell, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific enzymes and proteins, thereby modulating their activity. For example, its interaction with serine/threonine-protein kinases can lead to either inhibition or activation of these enzymes, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine has been observed to cause sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is involved in several metabolic pathways. It interacts with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta, which are key regulators of metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within the cell, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.
属性
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYWHMUTPKZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651040 | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518065-43-5 | |
| Record name | 4-(3-Methyl-1H-1,2,4-triazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518065-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)



